molecular formula C16H20N4O2 B2392460 2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide CAS No. 1203116-60-2

2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide

Cat. No.: B2392460
CAS No.: 1203116-60-2
M. Wt: 300.362
InChI Key: FKCIYQIECCJPPV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and material science. This compound features a methoxyphenyl group, a pyridazinyl group, and an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the methoxyphenyl intermediate.

    Introduction of the Pyridazinyl Group: The methoxyphenyl intermediate is then reacted with 6-methylpyridazine under specific conditions to introduce the pyridazinyl group.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide linkage, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide linkage can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide: A hydroxyl derivative with potentially different biological activities.

    2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)amine: A reduced form with an amine group instead of an acetamide linkage.

Uniqueness

2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-3-8-15(20-19-12)17-9-10-18-16(21)11-13-4-6-14(22-2)7-5-13/h3-8H,9-11H2,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCIYQIECCJPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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